molecular formula C21H20ClFN2O2 B2790547 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one CAS No. 850156-51-3

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one

Cat. No.: B2790547
CAS No.: 850156-51-3
M. Wt: 386.85
InChI Key: ANHZOEFXQUFBJT-UHFFFAOYSA-N
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Description

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a chloro group at the 6th position, a methyl group at the 7th position, and a piperazine moiety linked to a fluorophenyl group at the 4th position. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one involves several key steps. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced through electrophilic substitution reactions using suitable reagents like thionyl chloride and methyl iodide.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the piperazine derivative reacts with the chromen-2-one core.

    Final Coupling with Fluorophenyl Group: The final step involves coupling the piperazine moiety with the fluorophenyl group using reagents like 4-fluorobenzyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the chromen-2-one core or the piperazine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to introduce various substituents at the piperazine moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide).

Scientific Research Applications

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

IUPAC Name

6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O2/c1-14-10-20-18(12-19(14)22)15(11-21(26)27-20)13-24-6-8-25(9-7-24)17-4-2-16(23)3-5-17/h2-5,10-12H,6-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHZOEFXQUFBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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